molecular formula C15H13Cl2N3O2S2 B2418358 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole-5-sulfonamide CAS No. 878620-41-8

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole-5-sulfonamide

Cat. No.: B2418358
CAS No.: 878620-41-8
M. Wt: 402.31
InChI Key: MKPHZMUQSBEYHR-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 878620-41-8, is a chemical with a molecular weight of 402.32 . Its IUPAC name is 2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-benzimidazole-5-sulfonamide .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C15H13Cl2N3O2S2/c1-20-14-5-3-10(24(18,21)22)7-13(14)19-15(20)23-8-9-2-4-11(16)12(17)6-9/h2-7H,8H2,1H3,(H2,18,21,22) .

Scientific Research Applications

Carbonic Anhydrase Inhibition and Potential Antitumor Agents

This compound is involved in the inhibition of tumor-associated carbonic anhydrase IX, a transmembrane enzyme. Studies have identified potent inhibitors among aromatic and heterocyclic compounds, suggesting potential applications as antitumor agents. This research is significant in understanding tumor physiology and developing targeted therapies (Ilies et al., 2003).

Antibacterial and Antifungal Activity

Research into novel derivatives of this compound has shown significant biological activity against various bacterial and fungal strains. This highlights its potential use in developing new antimicrobial agents, which is crucial in the era of increasing antibiotic resistance (Anisetti & Reddy, 2012).

Synthesis and Chemical Properties

Studies have explored the synthesis of derivatives of this compound, looking into their chemical properties and potential applications. Such research contributes to the field of medicinal chemistry by providing insights into novel compounds with potential therapeutic applications (Kornienko et al., 2014).

Anti-Tubercular Activity

Research has been conducted on the synthesis of specific derivatives of this compound for anti-tubercular activity. This is particularly relevant in the context of global health, where tuberculosis remains a significant challenge (Dighe et al., 2012).

Molecular Docking and Cytotoxicity Studies

Studies have been conducted on the molecular docking and cytotoxicity of derivatives, highlighting their potential as antibacterial agents. These studies are important for drug development, providing insights into the interaction of these compounds with biological targets (Siddiqui et al., 2014).

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-1-methylbenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2S2/c1-20-14-5-3-10(24(18,21)22)7-13(14)19-15(20)23-8-9-2-4-11(16)12(17)6-9/h2-7H,8H2,1H3,(H2,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPHZMUQSBEYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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